Home > Products > Screening Compounds P94333 > Pentaquine phosphate
Pentaquine phosphate - 5428-64-8

Pentaquine phosphate

Catalog Number: EVT-10990497
CAS Number: 5428-64-8
Molecular Formula: C18H30N3O5P
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pentaquine phosphate is a chemical compound belonging to the class of 8-aminoquinolines, primarily recognized for its historical application in treating malaria and trypanosomiasis. Its molecular formula is C18H30N3O5PC_{18}H_{30}N_{3}O_{5}P with a molecular weight of approximately 399.4g/mol399.4\,g/mol . The compound was first utilized in the 1950s and has been studied for its pharmacological properties, particularly its antimalarial effects.

Source and Classification

Pentaquine phosphate is classified as an antimalarial agent. It is derived from the quinoline structure, which is common among various antimalarial drugs. The compound's synthesis involves the modification of the quinoline core to enhance its therapeutic efficacy against malaria parasites .

Synthesis Analysis

Methods and Technical Details

The synthesis of pentaquine phosphate involves several key steps:

  1. Formation of the Quinoline Core: This initial step includes the condensation of aniline derivatives with aldehydes, followed by cyclization to form the quinoline backbone.
  2. Introduction of the Amino Group: Nucleophilic substitution reactions introduce the amino group into the quinoline structure, typically involving amines under controlled conditions.
  3. Methoxylation: A methoxy group is added using methylating agents such as dimethyl sulfate or methyl iodide.
  4. Phosphorylation: The final step involves reacting the synthesized compound with phosphoric acid to yield pentaquine phosphate .

Industrial production methods are optimized for high yield and purity, often utilizing batch reactions under specific conditions to ensure consistency.

Molecular Structure Analysis

Structure and Data

Pentaquine phosphate has a complex molecular structure characterized by its 8-aminoquinoline core, which contributes to its biological activity. The structural representation can be summarized as follows:

  • Molecular Formula: C18H30N3O5PC_{18}H_{30}N_{3}O_{5}P
  • InChI Key: MFHDWFVXLYMMKW-UHFFFAOYSA-N
  • Stereochemistry: Achiral with no defined stereocenters .

The compound's structure allows it to interact effectively with biological targets, particularly in malaria treatment.

Chemical Reactions Analysis

Reactions and Technical Details

Pentaquine phosphate undergoes several notable chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using agents like hydrogen peroxide.
  2. Reduction: Reduction processes can yield dihydroquinoline derivatives, typically employing reducing agents such as sodium borohydride.
  3. Substitution Reactions: Pentaquine can participate in nucleophilic substitution reactions where functional groups on the amino side can be modified .

These reactions are significant for developing derivatives with enhanced pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action of pentaquine phosphate involves several biochemical pathways:

These mechanisms highlight pentaquine's role in targeting specific biological processes within malaria parasites.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pentaquine phosphate exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 399.4g/mol399.4\,g/mol
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme conditions .

These properties are essential for understanding how pentaquine behaves in biological systems and during synthesis.

Applications

Scientific Uses

Pentaquine phosphate has been primarily studied for its antimalarial properties. It is effective against both the blood stages and tissue stages of malaria parasites, making it a valuable agent in preventing relapses of malaria infections. Research continues into its potential applications in combination therapies or as part of treatment regimens for resistant strains of malaria .

Historical Development and Context of 8-Aminoquinolines

Emergence of Pentaquine in Antimalarial Chemotherapy (1940s–1950s)

Pentaquine phosphate emerged during the World War II antimalarial drug development surge, formally recognized as a therapeutic agent by 1950 when it was designated among "NEW and nonofficial remedies" alongside quinine sulfate [1]. This period represented an intensive collaborative effort spearheaded by the United States Office of Scientific Research and Development to address high casualty rates from Plasmodium vivax infections in the Pacific theater. As a synthetic 8-aminoquinoline derivative, pentaquine was engineered to improve upon the therapeutic index of earlier compounds like pamaquine, which demonstrated antirelapse activity but exhibited severe hematological toxicity [5] [7]. Preclinical evaluations established that pentaquine possessed significant tissue schizontocidal activity, particularly against the dormant liver stages (hypnozoites) of Plasmodium vivax, which was a critical requirement for achieving radical cure and preventing relapse [5]. Its chemical nomenclature identifies it as an 8-[(4-amino-1-methylbutyl)amino]-6-methoxyquinoline derivative, structurally characterized by a methoxy group at position 6 and a pentyl side chain with a terminal primary amine at position 8 [6].

Table 1: Early 8-Aminoquinoline Antimalarials

CompoundIntroduction YearKey Structural FeaturesPrimary Therapeutic Application
Pamaquine19268-[(4-Diethylamino-1-methylbutyl)amino]-6-methoxyquinolineRadical cure P. vivax (high toxicity)
Pentaquine~19458-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinolineRadical cure P. vivax
IsopentaquineEarly 1950sStructural isomer of pentaquineRadical cure P. vivax (improved safety)
Primaquine19528-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline (primary amine)Gold standard radical cure

Comparative Analysis with Contemporary Quinolines: Pamaquine and Primaquine

Pentaquine occupied a transitional position between the pioneering 8-aminoquinoline pamaquine (introduced 1926) and the subsequently optimized primaquine (introduced 1952). Chemically, pamaquine featured a terminal diethylamino group in its side chain, whereas pentaquine simplified this to a primary amine (–NH₂), reducing its redox potential and consequent methemoglobinemia risk [5] [6]. Clinical studies against the notoriously relapsing Chesson strain of Plasmodium vivax demonstrated pentaquine's superior therapeutic index over pamaquine: equivalent radical curative efficacy (hypnozoite eradication) was achievable at lower doses with diminished hemolytic toxicity [8]. Nevertheless, pentaquine retained significant limitations, particularly its propensity to induce oxidative stress in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals—a class effect of 8-aminoquinolines [5] [6].

Primaquine, sharing pentaquine’s primary amine-terminated side chain but optimized for pharmacokinetics, ultimately superseded both due to its enhanced efficacy-toxicity profile. Crucially, comparative clinical trials revealed primaquine achieved reliable radical cure at 15 mg base/day for 14 days, whereas pentaquine required higher or prolonged dosing (e.g., 30 mg/day) [6] [8]. Mutagenicity studies further distinguished these agents: Pentaquine demonstrated mutagenic activity in Salmonella typhimurium strain TA97 both with and without metabolic activation, whereas primaquine showed weaker or negligible effects under identical conditions [3].

Table 2: Comparative Efficacy and Toxicity of Early 8-Aminoquinolines

ParameterPamaquinePentaquinePrimaquine
Radical Cure Efficacy (Chesson strain)Moderate (high dose)High (high dose)High (lower dose)
Hemolytic Toxicity (G6PD deficiency)SevereModerate-SevereModerate (manageable)
Mutagenicity (Ames Test)Not fully assessedPositive (TA97 ±S9)Weak/Negative
Clinical AdoptionLimited (toxicity)Limited (superseded)Extensive

Structurally, the shared 6-methoxyquinoline core was essential for hypnozoitocidal activity. Modifications on the 8-amino side chain governed metabolic stability, cellular distribution, and redox cycling potential. Pentaquine's shorter plasma half-life (~4-6 hours) compared to later analogues like tafenoquine (terminal elimination half-life ~14 days) necessitated multi-day dosing regimens, impacting adherence [2] [5]. Its rapid metabolism to carboxylic acid derivatives further limited systemic exposure to the active parent compound [2].

Evolutionary Context in Antimalarial Drug Discovery Programs

Pentaquine’s development epitomized the empirical, structure-activity relationship (SAR)-driven approach dominating mid-20th-century antimalarial research. Programs systematically synthesized and screened quinoline derivatives against avian (Plasmodium gallinaceum) or rodent (Plasmodium berghei) malaria models, seeking improved safety over efficacy [5] [7]. However, significant limitations plagued this paradigm: poor correlation between avian/rodent models and human Plasmodium vivax infection regarding both efficacy and toxicity prediction [7]. Pentaquine's clinical evaluation thus provided crucial human-specific pharmacological and toxicological data that informed subsequent molecular design.

The compound directly influenced the generation of isopentaquine (a structural isomer with marginally improved tolerance) and primaquine, which emerged as the optimal clinical candidate from systematic evaluation of side-chain length and terminal amine substitution [5] [8]. This iterative optimization process highlighted the criticality of the terminal primary amine for antirelapse activity balanced against toxicity, guiding future 8-aminoquinoline development like tafenoquine [2] [6]. Furthermore, pentaquine’s limitations underscored enduring challenges in antimalarial chemotherapy: the need for agents active across multiple parasite life stages (blood schizontocidal, hypnozoitocidal, gametocytocidal), the imperative for simplified dosing to ensure adherence, and the critical role of diagnostic tools (like G6PD testing) for safe deployment [4] [9].

Modern antimalarial drug discovery programs, informed by historical lessons from pentaquine and its analogues, now emphasize:

  • Targeted Screening: Utilizing Plasmodium liver stage cultures and gametocyte assays to directly identify compounds with causal prophylactic or transmission-blocking activity [9].
  • Mechanism-Based Design: Focusing on validated targets like mitochondrial electron transport (exploited by 8-aminoquinolines) or novel pathways identified via genetic/chemical biology [4].
  • Pharmacokinetic Optimization: Engineering long-acting formulations (e.g., single-dose tafenoquine) to overcome adherence barriers inherent to pentaquine/primaquine’s multi-day regimens [2] [4].
  • Safety Profiling: Early assessment of oxidative liability and G6PD deficiency-related hemolysis risk using in vitro models [4] [9].

Thus, while pentaquine itself proved transitional, its development and evaluation constituted a vital step in evolving the 8-aminoquinoline pharmacophore from the toxic pamaquine towards safer, clinically indispensable agents like primaquine and next-generation candidates, cementing its role in the historical continuum of antimalarial chemotherapy [5] [6] [7].

Properties

CAS Number

5428-64-8

Product Name

Pentaquine phosphate

IUPAC Name

N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine;phosphoric acid

Molecular Formula

C18H30N3O5P

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C18H27N3O.H3O4P/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17;1-5(2,3)4/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3;(H3,1,2,3,4)

InChI Key

MFHDWFVXLYMMKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.